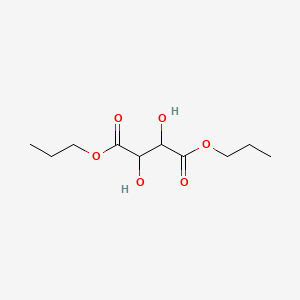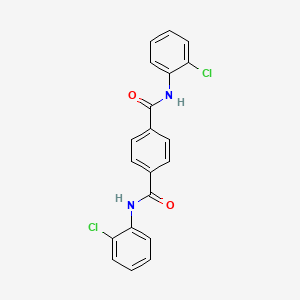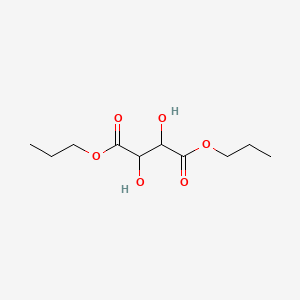
Dipropyl tartrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipropyl tartrate is an organic compound with the molecular formula C10H18O6. It is a diester of tartaric acid, featuring two propyl groups attached to the carboxyl groups of tartaric acid. This compound is known for its chiral properties, making it valuable in various asymmetric synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dipropyl tartrate can be synthesized through the esterification of tartaric acid with propanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of tartaric acid to this compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized for maximum yield and purity, often involving continuous distillation to remove water and drive the reaction to completion.
Análisis De Reacciones Químicas
Types of Reactions
Dipropyl tartrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dipropyl tartrate has several applications in scientific research:
Chemistry: It is used as a chiral building block in asymmetric synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals.
Biology: Its chiral properties make it useful in the study of enzyme interactions and stereospecific biological processes.
Medicine: It is employed in the synthesis of chiral drugs, where the specific enantiomeric form is crucial for the drug’s efficacy.
Industry: Used in the production of chiral catalysts and as a resolving agent for racemic mixtures.
Mecanismo De Acción
The mechanism of action of dipropyl tartrate in asymmetric synthesis involves its role as a chiral ligand. When used in conjunction with metal catalysts, such as titanium isopropoxide, it facilitates the formation of chiral products by inducing asymmetry in the reaction environment. This is particularly evident in reactions like the Sharpless epoxidation, where this compound helps produce enantiomerically pure epoxides.
Comparación Con Compuestos Similares
Similar Compounds
- Diisopropyl tartrate
- Diethyl tartrate
- Dimethyl tartrate
Comparison
Dipropyl tartrate is unique due to its specific propyl ester groups, which can influence the steric and electronic properties of the compound. Compared to diisopropyl tartrate, this compound may offer different reactivity and selectivity in certain reactions due to the longer alkyl chain. Diethyl and dimethyl tartrates, with shorter alkyl chains, may exhibit different solubility and reactivity profiles.
Propiedades
Número CAS |
4181-80-0 |
|---|---|
Fórmula molecular |
C10H18O6 |
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
dipropyl 2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C10H18O6/c1-3-5-15-9(13)7(11)8(12)10(14)16-6-4-2/h7-8,11-12H,3-6H2,1-2H3 |
Clave InChI |
WCHBXSPACACNBJ-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(=O)C(C(C(=O)OCCC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


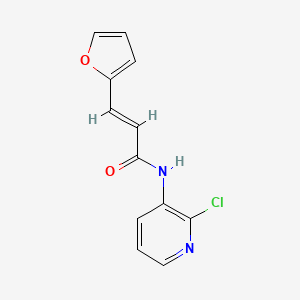
![{2-[(2,5-Dimethoxyphenyl)methylidene]diazen-2-ium-1-yl}[1-(2-oxo-2-phenylethyl)pyridin-4(1H)-ylidene]methanolate--hydrogen bromide (1/1)](/img/structure/B14161740.png)

![1-Allylsulfanyl-8,8-dimethyl-8,9-dihydro-6H-7,11-dioxa-2,4,10-triaza-benzo[b]fluorene](/img/structure/B14161768.png)
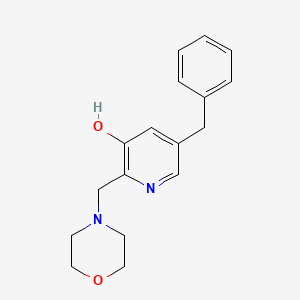
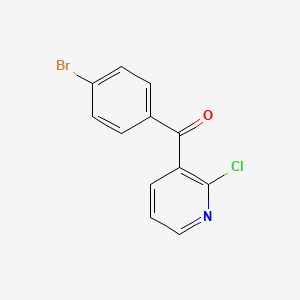

![2-[(3-Pyridinylcarbonyl)amino]ethanesulfonic acid](/img/structure/B14161785.png)
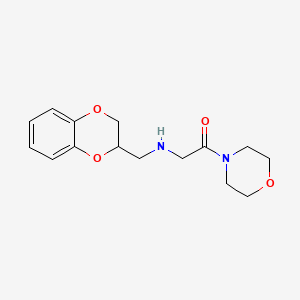
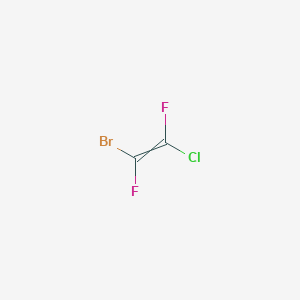
![1-[2-(Biphenyl-4-yl)-2-oxoethyl]-3-bromopyridinium](/img/structure/B14161807.png)
